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Compound of Interest

Compound Name: hemoglobin Columbia Missouri

Cat. No.: B1178030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Hemoglobin (Hb) Columbia Missouri, a

high-oxygen-affinity hemoglobin variant. The α88(F9) Ala→Val substitution in this variant leads

to significant physiological effects, primarily erythrocytosis. This document details the structural

and functional consequences of this mutation, outlines experimental methodologies for its

characterization, and presents key data in a comparative format.

Introduction
Hemoglobin Columbia Missouri is a human hemoglobin variant characterized by a single

amino acid substitution in the α-globin chain at position 88, where alanine is replaced by valine

(α88 Ala→Val).[1] This alteration, located at the F9 helix, significantly increases the molecule's

affinity for oxygen.[1] Clinically, this heightened oxygen affinity leads to reduced oxygen

delivery to peripheral tissues, triggering a compensatory increase in red blood cell production,

a condition known as erythrocytosis.[1][2] Understanding the structural and functional

modifications of this variant is crucial for diagnostics, clinical management, and the

development of potential therapeutic interventions for related hemoglobinopathies.

Structural Analysis
The α88(F9) Ala→Val mutation in Hemoglobin Columbia Missouri occurs in a region critical

for the stability of the hemoglobin tetramer. The F-helix, along with the FG corner, is involved in

the α1β2 interface, which is pivotal for the cooperative binding of oxygen. The substitution of a
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smaller, non-polar alanine residue with a larger, more hydrophobic valine residue at this

position is predicted to introduce steric hindrance and alter the local conformation.

While a specific crystal structure for Hemoglobin Columbia Missouri is not publicly available,

the known structure of normal human hemoglobin (HbA) allows for inferences about the impact

of this mutation. The α88 position is in proximity to the heme pocket and the α1β2 interface.

The introduction of the bulkier valine side chain likely disrupts the normal T (tense,

deoxygenated) to R (relaxed, oxygenated) quaternary structure transition. This disruption is

thought to favor the R-state, which has a higher affinity for oxygen, thus explaining the

functional observations.

Quantitative Data
The following tables summarize the available quantitative data for Hemoglobin Columbia
Missouri in comparison to normal adult hemoglobin (HbA) and sickle cell hemoglobin (HbS).

Hemoglobin
Variant

Mutation P50 (torr) Oxygen Affinity

Hemoglobin A (HbA) None ~26-28 Normal

Hemoglobin S (HbS) β6 Glu→Val ~28-32 Decreased

Hemoglobin Columbia

Missouri
α88 Ala→Val 19.3[1] Increased

P50 represents the partial pressure of oxygen at which hemoglobin is 50% saturated.

Hemoglobin Variant Thermal Stability Mechanical Stability

Hemoglobin A (HbA) Stable Stable

Hemoglobin S (HbS) Reduced Markedly Decreased[3][4]

Hemoglobin Columbia Missouri Data Not Available Data Not Available

Note: Specific experimental data on the thermal and mechanical stability of Hemoglobin
Columbia Missouri is not readily available in published literature. However, some high-affinity
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hemoglobins are known to exhibit instability.

Experimental Protocols
The characterization of Hemoglobin Columbia Missouri involves a series of established

biochemical and biophysical techniques.

Hemoglobin Identification and Separation
4.1.1. Isoelectric Focusing (IEF): IEF separates hemoglobin variants based on their isoelectric

point (pI).

Principle: Proteins migrate through a pH gradient in a gel until they reach a pH equal to their

pI, at which point they have no net charge and cease to move.

Protocol:

Prepare a thin-layer polyacrylamide or agarose gel containing a mixture of ampholytes to

establish a pH gradient.

Apply hemolysate samples to the gel.

Subject the gel to an electric field.

After migration, fix and stain the gel to visualize the hemoglobin bands.

Note: Hemoglobin Columbia Missouri does not separate from HbA using conventional IEF.

[1]

4.1.2. Globin Chain Separation by Reverse-Phase High-Performance Liquid Chromatography

(RP-HPLC): This technique separates the individual globin chains.

Principle: Globin chains are separated based on their hydrophobicity on a C4 or C18

reverse-phase column.

Protocol:

Prepare globin from hemolysate by acid-acetone precipitation.
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Dissolve the globin pellet in a starting buffer (e.g., water/acetonitrile/trifluoroacetic acid).

Inject the sample onto a reverse-phase HPLC column.

Elute the globin chains using a gradient of increasing organic solvent (e.g., acetonitrile).

Detect the eluting chains by UV absorbance at 220 nm or 280 nm.

The mutated α-chain of Hemoglobin Columbia Missouri may exhibit a different retention

time compared to the normal α-chain.

Functional Analysis: Oxygen Dissociation Curve
Principle: The oxygen dissociation curve is determined by measuring the oxygen saturation

of hemoglobin at various partial pressures of oxygen (pO2).

Protocol (Spectrophotometric Method):

Place a purified hemoglobin solution or whole blood in a tonometer.

Equilibrate the sample with gas mixtures of known oxygen concentrations (and a constant

CO2 concentration to maintain pH).

Measure the oxygen saturation at each pO2 using a co-oximeter or by spectrophotometry,

measuring the absorbance changes between oxyhemoglobin and deoxyhemoglobin.

Plot the percentage of oxygen saturation against the pO2 to generate the oxygen

dissociation curve.

The P50 value is determined from this curve.

Stability Assays
4.3.1. Thermal Stability Test (Heat Denaturation Test):

Principle: Unstable hemoglobins will precipitate more readily than stable hemoglobins when

heated.

Protocol:
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Prepare a hemolysate and dilute it in a buffered solution (e.g., Tris-HCl buffer).

Incubate the hemolysate at a specific temperature (e.g., 50°C) for a set period (e.g., 1

hour).

Centrifuge the sample to pellet any precipitated hemoglobin.

Measure the absorbance of the supernatant to determine the amount of soluble

hemoglobin remaining.

A significant decrease in soluble hemoglobin compared to a normal control indicates

instability.

4.3.2. Mechanical Stability Test:

Principle: Unstable hemoglobins are more susceptible to denaturation upon mechanical

agitation.

Protocol:

Place a hemolysate solution in a tube.

Subject the tube to vigorous shaking for a defined period.

Centrifuge to pellet the precipitated hemoglobin.

Measure the amount of remaining soluble hemoglobin in the supernatant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Hemoglobin Columbia Missouri: A Structural and
Functional Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178030#structural-analysis-of-hemoglobin-
columbia-missouri-variant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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